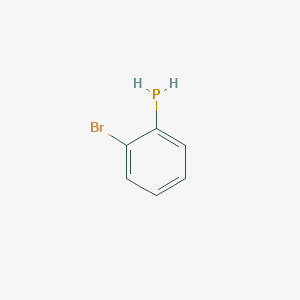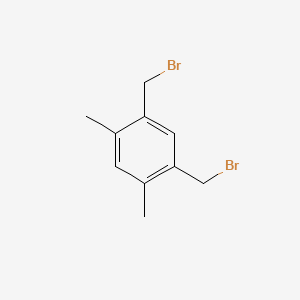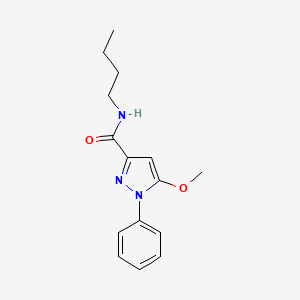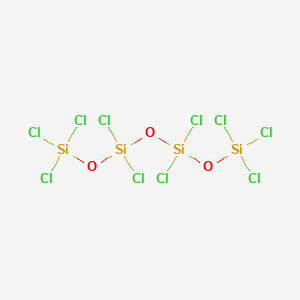
Decachlorotetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decachlorotetrasiloxane is a chemical compound with the molecular formula Si4Cl10. It belongs to the class of siloxanes, which are characterized by a backbone of alternating silicon and oxygen atoms. This compound is notable for its high chlorine content and its applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decachlorotetrasiloxane can be synthesized through the chlorination of tetrasiloxane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the complete chlorination of the siloxane backbone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of tetrasiloxane and chlorine gas into the reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Decachlorotetrasiloxane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as water or alcohols, leading to the substitution of chlorine atoms with hydroxyl or alkoxy groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of larger siloxane polymers.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Alcohols: Used in substitution reactions to form alkoxysilanes.
Catalysts: Such as aluminum chloride (AlCl3) for chlorination reactions.
Major Products Formed:
Silanols: Formed from hydrolysis.
Alkoxysilanes: Formed from substitution reactions with alcohols.
Siloxane Polymers: Formed from condensation reactions of silanols.
Aplicaciones Científicas De Investigación
Decachlorotetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of decachlorotetrasiloxane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of this compound produces silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the formation of siloxane polymers, which are widely used in various applications. The molecular targets and pathways involved in these reactions include the silicon-oxygen backbone and the formation of siloxane bonds.
Comparación Con Compuestos Similares
Octamethylcyclotetrasiloxane (D4): A cyclic siloxane with a similar silicon-oxygen backbone but different substituents.
Hexamethyldisiloxane: A linear siloxane with methyl groups instead of chlorine atoms.
Decamethyltetrasiloxane: Another linear siloxane with methyl groups.
Uniqueness: Decachlorotetrasiloxane is unique due to its high chlorine content, which imparts distinct chemical reactivity compared to other siloxanes. This makes it particularly useful in applications requiring specific chemical modifications, such as the synthesis of chlorinated organosilicon compounds.
Propiedades
Número CAS |
56240-64-3 |
|---|---|
Fórmula molecular |
Cl10O3Si4 |
Peso molecular |
514.9 g/mol |
Nombre IUPAC |
trichloro-[dichloro-[dichloro(trichlorosilyloxy)silyl]oxysilyl]oxysilane |
InChI |
InChI=1S/Cl10O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6 |
Clave InChI |
GOZMHSNJSADXPA-UHFFFAOYSA-N |
SMILES canónico |
O([Si](O[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


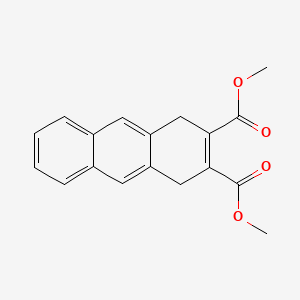



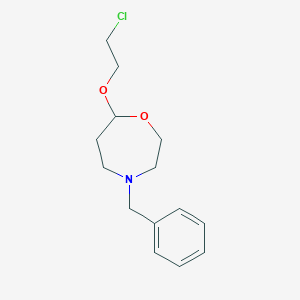


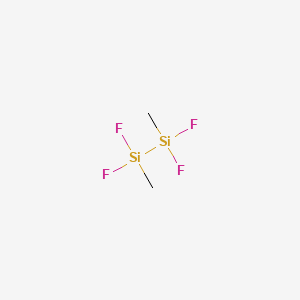
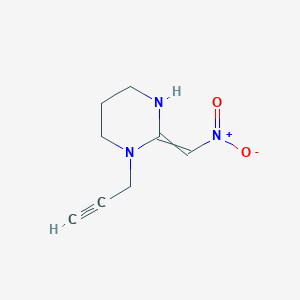
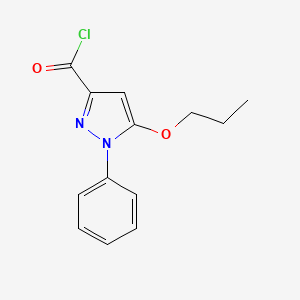
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
